In Vitro mTOR Kinase Inhibition: Temsirolimus vs. Sirolimus (Rapamycin)
In a cell-free biochemical assay, temsirolimus (CCI-779) directly inhibits mTOR kinase activity with an IC50 of 1.76 ± 0.15 μM, a value that is statistically indistinguishable from that of its parent compound, sirolimus (rapamycin), which exhibits an IC50 of 1.74 ± 0.34 μM [1]. This data demonstrates that the dihydroxymethyl propionic acid ester modification at the C40 position of temsirolimus does not impair intrinsic mTOR binding affinity relative to the parent molecule [1].
| Evidence Dimension | mTOR kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.76 ± 0.15 μM |
| Comparator Or Baseline | Sirolimus (rapamycin): 1.74 ± 0.34 μM |
| Quantified Difference | Δ = 0.02 μM (no significant difference) |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Confirms that temsirolimus retains full mTOR inhibitory potency despite structural modification for enhanced aqueous solubility and parenteral administration, enabling procurement for in vitro studies requiring a soluble rapalog without compromising target engagement.
- [1] Shor B, Zhang WG, Toral-Barza L, et al. Biochemical assays indicated that CCI-779 and rapamycin directly inhibited mTOR kinase activity with IC50 values of 1.76 ± 0.15 and 1.74 ± 0.34 μmol/L, respectively. J Biol Chem. 2006; M606593200. View Source
